molecular formula C12H15FO2 B1438830 1-(2-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one CAS No. 1156360-83-6

1-(2-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one

Cat. No. B1438830
M. Wt: 210.24 g/mol
InChI Key: DXTXQMRMCBSWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one, also known as 2’-Fluoro-4’-methoxyacetophenone, is a chemical compound with the molecular formula C9H9FO2 . It has a molecular weight of 168.17 g/mol . This compound is also known by several other names such as 2-fluoro-4-methoxyacetophenone, 1-2-fluoro-4-methoxyphenyl ethanone, 1-2-fluoro-4-methoxyphenyl ethan-1-one, 4-acetyl-3-fluoroanisole, 1-acetyl-2-fluoro-4-methoxybenzene, 2’-fluor-4’-methoxyacetophenone, 2-fluoro-4-methoxy-acetophenone, ethanone, 1-2-fluoro-4-methoxyphenyl, zlchem 344 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one was achieved via a Claisen–Schmidt condensation . The reaction was performed by adding 4-chlorobenzadehyde and 2′-fluoro-4′-methoxyacetonphenone to a round bottom flask at room temperature .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 2′-fluoro-4′-methoxyacetophenone using aqueous sodium hydroxide in ethanol yielded the novel compound (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques such as FT-IR, UV–visible, 1H NMR, HRMS . The properties were theoretically and experimentally studied and results show good agreement .

Scientific Research Applications

1. Application in the Treatment of Leishmaniasis

  • Summary of Application: This compound is used in the synthesis of chalcones, which show promise as chemotherapeutic agents for the treatment of leishmaniasis, a neglected tropical disease .
  • Methods of Application: The compound is synthesized via Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 2′-fluoro-4′-methoxyacetophenone using aqueous sodium hydroxide in ethanol .
  • Results or Outcomes: The product was obtained in good yield and purity after recrystallization from ethyl acetate/hexane. With the known antiparasitic properties of halogenated chalcones, this novel compound is suitable for antileishmanial activity study .

2. Application in Organic Synthesis

  • Summary of Application: This compound is used in the Ullmann methoxylation process, which is a method for the preparation of 2-fluoro-4-methoxyaniline .
  • Methods of Application: The compound is synthesized by reacting 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole with sodium methoxide (NaOMe) and copper (I) chloride in a mixture of methanol and dimethylformamide (DMF) .
  • Results or Outcomes: The resulting slurry is poured into a rapidly stirring mixture of isopropyl ether, aqueous 5% ammonium chloride (NH4Cl), and water. The resulting slurry is stirred overnight. It is filtered through a pad of Celite in a coarse-frit glass funnel .

3. Application in the Treatment of Neglected Tropical Diseases

  • Summary of Application: This compound is used in the synthesis of chalcones, which show promise as chemotherapeutic agents for the treatment of neglected tropical diseases .
  • Methods of Application: The compound is synthesized via Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 2′-fluoro-4′-methoxyacetophenone using aqueous sodium hydroxide in ethanol .
  • Results or Outcomes: The product was obtained in good yield and purity after recrystallization from ethyl acetate/hexane. With the known antiparasitic properties of halogenated chalcones, this novel compound is suitable for antileishmanial activity study .

4. Application in Antimicrobial Study

  • Summary of Application: This compound is used in the synthesis of (2E)-3- (2,6-dichlorophenyl)-1- (4-methoxyphenyl)prop-2-en-1-one, which shows moderate antimicrobial activity against selected pathogens .
  • Methods of Application: The compound is synthesized by reacting 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole with sodium methoxide (NaOMe) and copper (I) chloride in a mixture of methanol and dimethylformamide (DMF) .
  • Results or Outcomes: The resulting slurry is poured into a rapidly stirring mixture of isopropyl ether, aqueous 5% ammonium chloride (NH4Cl), and water. The resulting slurry is stirred overnight. It is filtered through a pad of Celite in a coarse-frit glass funnel .

5. Application in the Treatment of Neglected Tropical Diseases

  • Summary of Application: This compound is used in the synthesis of chalcones, which show promise as chemotherapeutic agents for the treatment of neglected tropical diseases .
  • Methods of Application: The compound is synthesized via Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 2′-fluoro-4′-methoxyacetophenone using aqueous sodium hydroxide in ethanol .
  • Results or Outcomes: The product was obtained in good yield and purity after recrystallization from ethyl acetate/hexane. With the known antiparasitic properties of halogenated chalcones, this novel compound is suitable for antileishmanial activity study .

6. Application in Antimicrobial Study

  • Summary of Application: This compound is used in the synthesis of (2E)-3- (2,6-dichlorophenyl)-1- (4-methoxyphenyl)-prop-2-en-1-one, which shows moderate antimicrobial activity against selected pathogens .
  • Methods of Application: The compound is synthesized by reacting 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole with sodium methoxide (NaOMe) and copper (I) chloride in a mixture of methanol and dimethylformamide (DMF) .
  • Results or Outcomes: The resulting slurry is poured into a rapidly stirring mixture of isopropyl ether, aqueous 5% ammonium chloride (NH4Cl), and water. The resulting slurry is stirred overnight. It is filtered through a pad of Celite in a coarse-frit glass funnel .

Safety And Hazards

The safety data sheet for 2-Fluoro-4-methoxyphenylboronic acid, a related compound, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2-fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-12(2,3)11(14)9-6-5-8(15-4)7-10(9)13/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTXQMRMCBSWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=C(C=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one
Reactant of Route 3
Reactant of Route 3
1-(2-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one
Reactant of Route 4
Reactant of Route 4
1-(2-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one
Reactant of Route 5
Reactant of Route 5
1-(2-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one
Reactant of Route 6
Reactant of Route 6
1-(2-Fluoro-4-methoxyphenyl)-2,2-dimethylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.